2-Chloro-9H-pyrimido[4,5-B]indole
Description
Properties
Molecular Formula |
C10H6ClN3 |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
2-chloro-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C10H6ClN3/c11-10-12-5-7-6-3-1-2-4-8(6)13-9(7)14-10/h1-5H,(H,12,13,14) |
InChI Key |
DWRMTYHCICJJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=C(N=C3N2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 2-Chloro-9H-pyrimido[4,5-B]indole Derivatives
The synthesis of 2-chloro-9H-pyrimido[4,5-B]indole derivatives typically involves nucleophilic displacement reactions and cyclocondensation methods. For instance, a novel four-step synthetic scheme has been developed to create various derivatives that exhibit dual inhibitory activity against receptor tyrosine kinases (RTKs) and thymidylate synthase (TS) . The efficiency of this synthetic route enhances the accessibility of these compounds for further biological evaluation.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Research has demonstrated that certain derivatives of 2-chloro-9H-pyrimido[4,5-B]indole act as potent inhibitors of RTKs, which are critical in cancer progression. For example, compounds synthesized from this scaffold have shown comparable or superior activity to established RTK inhibitors in assays targeting VEGFR-2 and PDGFR-β . This suggests a promising avenue for developing anti-cancer agents.
Thymidylate Synthase (TS) Inhibition
Inhibitors derived from 2-chloro-9H-pyrimido[4,5-B]indole have also been evaluated for their ability to inhibit TS, an enzyme crucial for DNA synthesis and repair. Compounds such as those with 4′-OMe phenyl substitutions exhibited nanomolar inhibition against hTS, outperforming standard TS inhibitors like pemetrexed . This positions these derivatives as potential candidates for combination chemotherapy strategies.
GSK-3β Inhibition
Recent studies have identified enantiopure derivatives of 9H-pyrimido[4,5-b]indoles as nanomolar inhibitors of glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes including metabolism and cell signaling . These compounds demonstrated improved metabolic stability and minimal cytotoxicity, highlighting their potential for neuroprotective applications.
Hematopoietic Stem Cell Expansion
Another significant application is the role of pyrimido[4,5-b]indole derivatives in expanding hematopoietic stem cell populations. Patents have documented the use of these compounds in enhancing stem cell proliferation, which could have implications in regenerative medicine and transplantation therapies .
Case Studies
Comparison with Similar Compounds
Key Findings :
- Chlorine at C-4/C-7 : Enhances binding to kinase hinge regions (e.g., GSK-3β) through halogen bonds with Asp133 and Val135 .
- Bromine at C-7 : Facilitates cross-coupling reactions for introducing aryl/heteroaryl groups .
- Ethynyl at C-7 : Improves membrane permeability and potency in cellular assays .
- Quinoline at C-4: Increases metabolic stability and oral bioavailability in BET inhibitors .
Physicochemical Properties
- Solubility : Tosyl-protected intermediates (e.g., 4c in ) exhibit improved solubility in organic solvents for further reactions .
- Stability : Chlorinated derivatives (e.g., 3c, 3d) are stable under acidic conditions but prone to hydrolysis in basic media .
- Bioavailability: Quinoline-substituted derivatives (e.g., compound 31) demonstrate enhanced microsomal stability (t₁/₂ > 2 hours in human liver microsomes) .
Q & A
Q. Basic
- 1H NMR : Aromatic protons appear at δ 7.2–8.5 ppm, with alkyl/aryl substituents showing distinct splitting patterns (e.g., N-CH3 at δ 3.2–3.5 ppm).
- LC-MS : Positive-ion mode detects [M+H]⁺ peaks (e.g., m/z = 254 for C16H19N3).
- CHN analysis : Validates elemental composition (e.g., C: 75.85%, H: 7.56%, N: 16.59% for 9-butyl-4-methyl-2-phenyl derivatives) .
How do substituents at the N9 position influence biological activity?
Advanced
N9 alkyl/aryl groups modulate lipophilicity and target binding. For example:
- Antimicrobial activity : 9-Hexyl derivatives (e.g., 3i) show enhanced Gram-negative pathogen inhibition (MIC: 2–4 µg/mL) due to improved membrane penetration.
Q. Advanced
- NMR inconsistencies : Compare coupling constants (J) with DFT-calculated values to confirm regiochemistry. For example, para-substituted aryl groups show distinct NOE correlations.
- LC-MS impurities : Use preparative HPLC (C18 column, MeCN/H2O gradient) to isolate byproducts. Check for residual Pd (via ICP-MS) if catalyst residues are suspected.
- Melting point variations : Recrystallize from EtOAc/hexane (1:3) to ensure polymorph-free solids .
What are the stability and storage recommendations for 2-Chloro-9H-pyrimido[4,5-B]indole?
Q. Basic
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Decomposition risks : Avoid prolonged exposure to light or heat (>40°C), which may generate toxic gases (e.g., HCl, NOx). Monitor via periodic TLC/HPLC .
How do heterocyclic amine formation pathways relate to pyrimidoindole toxicity?
Advanced
Pyrimidoindoles may form DNA adducts via metabolic activation (e.g., CYP1A2-mediated N-hydroxylation). In food chemistry models, similar compounds like PhIP and AαC exhibit carcinogenicity through adduct formation at guanine N7 positions. Mitigation strategies include:
- Antioxidant additives : Polyphenols (e.g., rosemary extract) reduce adduct levels by 60–80% in vitro.
- Cooking controls : Lower grilling temperatures (<200°C) minimize pyrolysis-derived HAAs .
What computational tools assist in pyrimidoindole drug design?
Q. Advanced
- Docking studies : Use AutoDock Vina with PDB targets (e.g., estrogen receptor α, ERα) to predict binding affinities.
- QSAR models : Correlate logP values (2.5–4.0) with antimicrobial IC50 using MLR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
